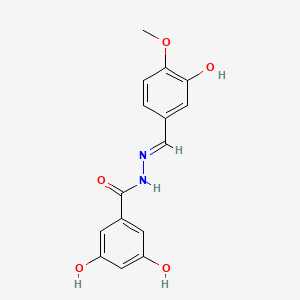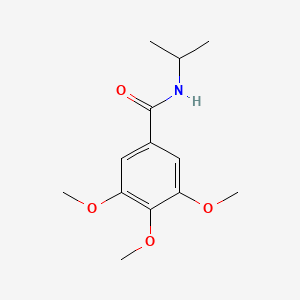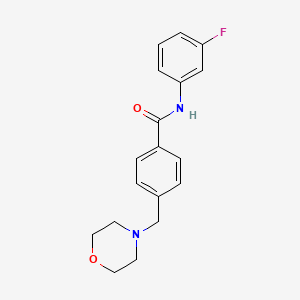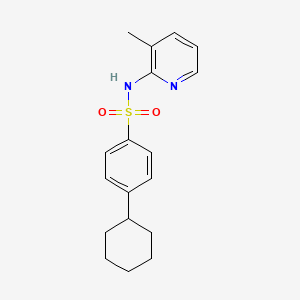![molecular formula C18H24FN3O2 B5516851 {4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5516851.png)
{4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-1,4-oxazepan-6-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-1,4-oxazepan-6-yl}methanol is a useful research compound. Its molecular formula is C18H24FN3O2 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.18525518 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Sensing and Detection
Research into the optical sensing of alcohols has led to the development of novel indicator molecules, such as those based on the pyrazole structure, which exhibit high emission quantum yields and small excited-state lifetimes. These properties make them suitable for the fabrication of fiber-optic sensing heads, allowing for the reversible quantification of analytes like methanol in nonhydroxylic media. The novel indicators display significant sensitivity and selectivity in various applications, including monitoring lower alcohols in hydrocarbon solvents and commercial gasoline samples, demonstrating their utility in environmental monitoring and industrial process control (Orellana et al., 1995).
Photophysical Properties and Logic Devices
Studies on the photophysical properties of pyrazoline derivatives in methanol have highlighted their potential as pH-driven molecular logic devices. These molecules operate based on photoinduced electron transfer (PET) and internal charge transfer (ICT) mechanisms, showing a nonfluorescent to fluorescent transition upon protonation. This behavior underlines the potential of pyrazoline-based compounds for use in molecular electronics and as sensors for pH changes in biological and environmental samples (ZammitRamon et al., 2015).
Structural Characterization and Synthesis
The synthesis and structural characterization of pyrazole derivatives have been extensively researched. These studies provide insights into the molecular architecture of compounds with potential applications in material science, drug discovery, and development. For instance, the isostructural characterization of fluorophenyl-based pyrazole thiazoles has contributed to the understanding of their molecular conformation and planarity, which is crucial for designing molecules with specific optical or biological activities (Kariuki et al., 2021).
Novel Antipsychotic Agents
Research into 1H-pyrazol-5-ols derivatives has revealed a series of compounds with potential antipsychotic properties. Unlike traditional antipsychotics, these compounds do not interact with dopamine receptors, suggesting a novel mechanism of action. This finding could lead to the development of new therapeutic options for psychiatric disorders, offering potentially reduced side effects and improved patient outcomes (Wise et al., 1987).
Propriétés
IUPAC Name |
[4-[[2-(3,5-dimethylpyrazol-1-yl)-5-fluorophenyl]methyl]-1,4-oxazepan-6-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c1-13-7-14(2)22(20-13)18-4-3-17(19)8-16(18)10-21-5-6-24-12-15(9-21)11-23/h3-4,7-8,15,23H,5-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYISONMNQGOOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)F)CN3CCOCC(C3)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5516788.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-adamantanecarboxamide](/img/structure/B5516800.png)
![N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-3-(4-chlorophenyl)propanamide](/img/structure/B5516808.png)




![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5516857.png)


![1-[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B5516866.png)
![N-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B5516867.png)
![8-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5516875.png)
